![molecular formula C17H23Cl2N3OS B2520360 N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide CAS No. 2320884-72-6](/img/structure/B2520360.png)
N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide, also known as DCTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is primarily based on its interaction with the GABAA receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide binds to the benzodiazepine site on the GABAA receptor, which enhances the inhibitory effects of GABA and leads to the suppression of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are widely used as anxiolytics, hypnotics, and anticonvulsants.
Biochemical and Physiological Effects:
N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the inhibition of cancer cell growth and proliferation, and the induction of apoptosis in cancer cells. In addition, N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is its high potency and selectivity for the GABAA receptor, which makes it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, one of the limitations of N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, the potential toxicity of N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide and its derivatives must be carefully evaluated in preclinical studies before they can be considered for clinical use.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide, including the development of more potent and selective GABAA receptor antagonists, the optimization of the synthesis method for N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide and its derivatives, and the investigation of the potential therapeutic applications of N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide in various diseases such as anxiety disorders, epilepsy, and cancer. In addition, the use of N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties is an area of active research.
Synthesemethoden
The synthesis of N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide involves the reaction of 3,4-dichloroaniline and 4-thianylacetic acid with 1,4-diazepane-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) for several hours. The resulting product is then purified by column chromatography to obtain pure N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has been shown to be a potent and selective antagonist of the GABAA receptor, which is a key target for the treatment of anxiety disorders, epilepsy, and insomnia. In cancer research, N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth and proliferation of cancer cells. In drug discovery, N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3OS/c18-15-3-2-13(12-16(15)19)20-17(23)22-7-1-6-21(8-9-22)14-4-10-24-11-5-14/h2-3,12,14H,1,4-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXOHIVGKAWDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.